molecular formula C12H17N3O2 B2934991 Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate CAS No. 637003-39-5

Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B2934991
CAS No.: 637003-39-5
M. Wt: 235.287
InChI Key: HBPLIWYGKBUPOK-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring

Mechanism of Action

Target of Action

Similar compounds have shown interaction with atf4 and nf-kb proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively.

Mode of Action

It’s suggested that similar compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate might interact with its targets, leading to changes in these pathways.

Biochemical Pathways

The compound potentially affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . These pathways are involved in cellular stress responses, programmed cell death, and inflammation, respectively. The downstream effects of these pathways can influence various cellular functions and disease processes.

Pharmacokinetics

The pyrrolidine ring, a component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

    4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid: The carboxylic acid form of the compound, which has different solubility and reactivity properties.

    Ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate: A similar compound lacking the methyl group at position 4, which may affect its biological activity and binding affinity.

    Ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate: A derivative with a piperidine ring instead of a pyrrolidine ring, which may have different pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 4-methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-3-17-11(16)10-8-13-12(14-9(10)2)15-6-4-5-7-15/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPLIWYGKBUPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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